Cas no 4344-62-1 (5-(morpholin-4-yl)pentan-1-ol)

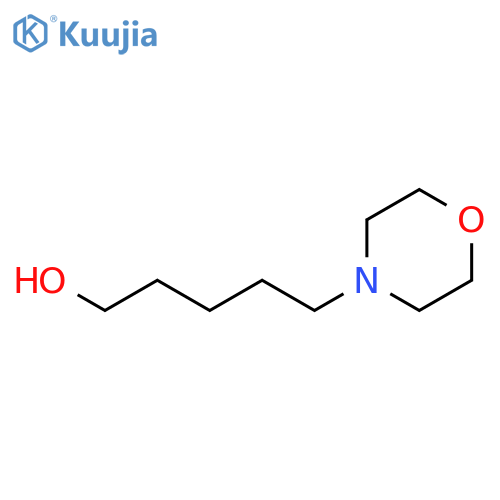

5-(morpholin-4-yl)pentan-1-ol structure

商品名:5-(morpholin-4-yl)pentan-1-ol

5-(morpholin-4-yl)pentan-1-ol 化学的及び物理的性質

名前と識別子

-

- 5-(morpholin-4-yl)pentan-1-ol

- CS-0355292

- 5-morpholinopentan-1-ol

- DTXSID70582626

- EN300-1636508

- A1-16387

- SCHEMBL1403807

- H28882

- 4344-62-1

-

- インチ: InChI=1S/C9H19NO2/c11-7-3-1-2-4-10-5-8-12-9-6-10/h11H,1-9H2

- InChIKey: QXHSPHQXZGHRFK-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 173.141578849Da

- どういたいしつりょう: 173.141578849Da

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 5

- 複雑さ: 103

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.3

- トポロジー分子極性表面積: 32.7Ų

5-(morpholin-4-yl)pentan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1636508-0.25g |

5-(morpholin-4-yl)pentan-1-ol |

4344-62-1 | 0.25g |

$801.0 | 2023-05-26 | ||

| Enamine | EN300-1636508-5.0g |

5-(morpholin-4-yl)pentan-1-ol |

4344-62-1 | 5g |

$2525.0 | 2023-05-26 | ||

| Enamine | EN300-1636508-100mg |

5-(morpholin-4-yl)pentan-1-ol |

4344-62-1 | 100mg |

$364.0 | 2023-09-22 | ||

| Enamine | EN300-1636508-1000mg |

5-(morpholin-4-yl)pentan-1-ol |

4344-62-1 | 1000mg |

$414.0 | 2023-09-22 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1425962-250mg |

5-Morpholinopentan-1-ol |

4344-62-1 | 98% | 250mg |

¥18738.00 | 2024-05-13 | |

| Enamine | EN300-1636508-250mg |

5-(morpholin-4-yl)pentan-1-ol |

4344-62-1 | 250mg |

$381.0 | 2023-09-22 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1425962-1g |

5-Morpholinopentan-1-ol |

4344-62-1 | 98% | 1g |

¥23511.00 | 2024-05-13 | |

| Enamine | EN300-1636508-10.0g |

5-(morpholin-4-yl)pentan-1-ol |

4344-62-1 | 10g |

$3746.0 | 2023-05-26 | ||

| Enamine | EN300-1636508-0.1g |

5-(morpholin-4-yl)pentan-1-ol |

4344-62-1 | 0.1g |

$767.0 | 2023-05-26 | ||

| Enamine | EN300-1636508-5000mg |

5-(morpholin-4-yl)pentan-1-ol |

4344-62-1 | 5000mg |

$1199.0 | 2023-09-22 |

5-(morpholin-4-yl)pentan-1-ol 関連文献

-

Wei Chen,Lin-xin Zhong,Xin-wen Peng,Kun Wang,Zhi-feng Chen Catal. Sci. Technol., 2014,4, 1426-1435

-

Xiaoming Zhang,Shansheng Yu,Weitao Zheng,Ping Liu Phys. Chem. Chem. Phys., 2014,16, 16615-16622

-

3. Synthesis and modification of monodisperse silica microspheres for UPLC separation of C60 and C70†Bing Yu,Hailin Cong,Lei Xue,Chao Tian,Xiaodan Xu,Qiaohong Peng,Shujing Yang Anal. Methods, 2016,8, 919-924

-

Chang Guo,Bin Sun,Yuning Li Polym. Chem., 2014,5, 5247-5254

-

5. Synthesis and molecular structure of pentafluoroethyl derivatives of C70: C70(C2F5)8 and C70(C2F5)10Nadezhda B. Tamm,Ilya N. Ioffe,Erhard Kemnitz,Sergey I. Troyanov Dalton Trans., 2009, 2740-2745

4344-62-1 (5-(morpholin-4-yl)pentan-1-ol) 関連製品

- 2034419-87-7(2-(1H-1,3-benzodiazol-1-yl)-N-{3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-ylmethyl}acetamide)

- 1240816-04-9(4-(Z)-(4-Fluorophenyl)oxidoiminomethylphenol)

- 2111206-66-5(methyl 3-amino-2-(3,4-dihydro-1H-2-benzopyran-6-yl)propanoate)

- 953985-48-3(2-(4-fluorophenyl)-N-2-oxo-2-(2-phenylmorpholin-4-yl)ethylacetamide)

- 1806300-01-5(1-(2-Ethoxybenzo[d]oxazol-4-yl)ethanone)

- 72790-96-6(Hydrazine,(2-bromo-4-nitrophenyl)-)

- 1203418-38-5((5-phenyl-1,2-oxazol-3-yl)methyl 2-difluoromethanesulfonylbenzoate)

- 2137482-60-9(8,8-Difluoro-4-phenylmethoxycarbonyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid)

- 2171150-05-1((1r,3r)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzamidocyclobutane-1-carboxylic acid)

- 1704146-40-6(4-(5-bromo-2-methoxyphenyl)but-3-en-2-amine)

推奨される供給者

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量